molecular formula C41H49N5O6 B12731397 (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-alanyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide CAS No. 161594-18-9

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-alanyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide

Cat. No.: B12731397
CAS No.: 161594-18-9
M. Wt: 707.9 g/mol
InChI Key: DCQDUHWLKDMVNO-QRXXMQSMSA-N
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Description

The compound “(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-alanyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor under controlled conditions.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

    Coupling Reactions: The coupling of various fragments, such as the benzylamino group and the hydroxy-phenylpentanoyl group, can be achieved using peptide coupling reagents like EDCI or DCC.

    Protection and Deprotection Steps: Protecting groups like benzyloxycarbonyl (Cbz) are often used to protect sensitive functional groups during the synthesis and are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.

    Substitution: Aromatic substitution reactions can occur on the benzyl rings using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: LiAlH4, NaBH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. For example, it may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular pathways involved would depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-alanyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: is similar to other peptide-based compounds with multiple functional groups.

    Peptide analogs: Compounds with similar peptide backbones but different side chains.

    Benzylamine derivatives: Compounds with similar benzylamine groups but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

161594-18-9

Molecular Formula

C41H49N5O6

Molecular Weight

707.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C41H49N5O6/c1-28(2)35(39(49)43-26-32-20-12-6-13-21-32)46-40(50)36(42-25-31-18-10-5-11-19-31)37(47)34(24-30-16-8-4-9-17-30)45-38(48)29(3)44-41(51)52-27-33-22-14-7-15-23-33/h4-23,28-29,34-37,42,47H,24-27H2,1-3H3,(H,43,49)(H,44,51)(H,45,48)(H,46,50)/t29-,34-,35-,36+,37+/m0/s1

InChI Key

DCQDUHWLKDMVNO-QRXXMQSMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4

Origin of Product

United States

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